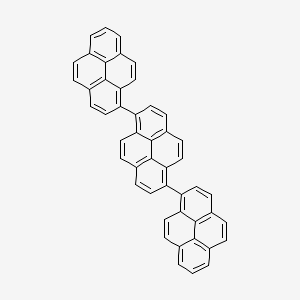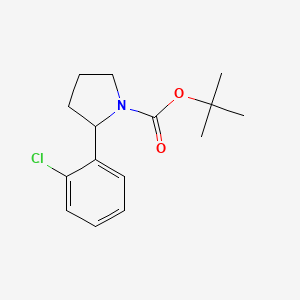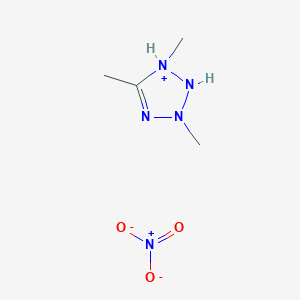![molecular formula C48H32N2 B14211174 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole] CAS No. 804551-32-4](/img/structure/B14211174.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] is a complex organic compound that features a biphenyl core with two naphthyl-indole moieties attached
Preparation Methods
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between two aryl halides.
Attachment of Naphthyl Groups: The naphthyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of Indole Rings: The indole rings are often synthesized through Fischer indole synthesis or other cyclization methods.
Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using scalable techniques such as continuous flow chemistry.
Chemical Reactions Analysis
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] has several scientific research applications:
Organic Electronics: Due to its conjugated structure, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biological Studies: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to new insights in drug design and molecular biology.
Mechanism of Action
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] depends on its application. In organic electronics, its conjugated system allows for efficient charge transport. In biological systems, it may interact with proteins or nucleic acids through π-π stacking interactions or hydrogen bonding, affecting their function.
Comparison with Similar Compounds
Similar compounds include other biphenyl derivatives and naphthyl-indole compounds. Compared to these, 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] is unique due to its specific combination of biphenyl and naphthyl-indole moieties, which confer distinct electronic and structural properties.
Similar compounds:
Biphenyl: A simpler structure with two phenyl rings.
Naphthyl-Indole: Compounds with either naphthyl or indole groups but not both.
This compound’s uniqueness lies in its ability to combine the properties of both biphenyl and naphthyl-indole structures, making it versatile for various applications.
Properties
CAS No. |
804551-32-4 |
|---|---|
Molecular Formula |
C48H32N2 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1-[4-[4-(2-naphthalen-2-ylindol-1-yl)phenyl]phenyl]indole |
InChI |
InChI=1S/C48H32N2/c1-3-11-37-29-41(19-17-33(37)9-1)47-31-39-13-5-7-15-45(39)49(47)43-25-21-35(22-26-43)36-23-27-44(28-24-36)50-46-16-8-6-14-40(46)32-48(50)42-20-18-34-10-2-4-12-38(34)30-42/h1-32H |
InChI Key |
WRCUUCGWQBMAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3C5=CC=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(tert-Butylamino)butyl]benzene-1,2-diol](/img/structure/B14211091.png)


![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)


![Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-](/img/structure/B14211122.png)

![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea](/img/structure/B14211141.png)

![6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14211160.png)
![Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14211181.png)
